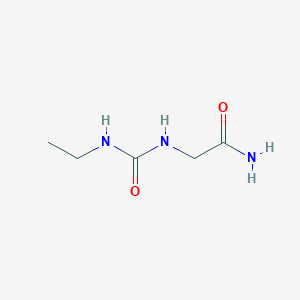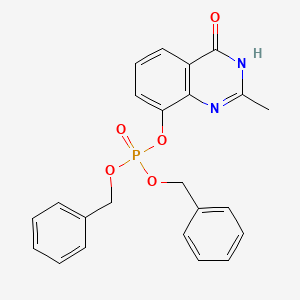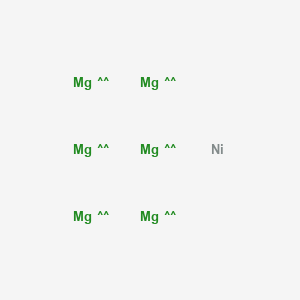
Magnesium--nickel (6/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–nickel (6/1) is a compound consisting of magnesium and nickel in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Magnesium is known for its lightweight and high strength, while nickel contributes to the compound’s stability and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium–nickel (6/1) can be synthesized through various methods, including mechanical alloying and high-temperature solid-state reactions. One common method involves ball milling magnesium and nickel powders under an inert atmosphere to prevent oxidation. The powders are mixed in the desired ratio and subjected to mechanical milling, which induces solid-state reactions and forms the compound .
Industrial Production Methods: In industrial settings, the compound can be produced using the Pidgeon process, which involves the reduction of magnesium oxide with silicon in the presence of nickel. The process is carried out at high temperatures, typically around 1200°C, in a vacuum or inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions: Magnesium–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen at elevated temperatures, forming magnesium oxide and nickel oxide.
Reduction: It can be reduced using hydrogen gas at high temperatures, resulting in the formation of magnesium hydride and nickel metal.
Substitution: The compound can undergo substitution reactions with halogens, forming magnesium halides and nickel halides.
Major Products Formed:
- Oxidation: Magnesium oxide and nickel oxide
- Reduction: Magnesium hydride and nickel metal
- Substitution: Magnesium halides and nickel halides
Scientific Research Applications
Magnesium–nickel (6/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which magnesium–nickel (6/1) exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, the compound provides active sites for the adsorption and activation of reactants, facilitating chemical transformations. The presence of nickel enhances the compound’s stability and resistance to deactivation, while magnesium contributes to its lightweight and high reactivity .
Comparison with Similar Compounds
- Magnesium–copper (6/1)
- Magnesium–zinc (6/1)
- Magnesium–aluminum (6/1)
Comparison: Magnesium–nickel (6/1) is unique due to its combination of lightweight and high strength, along with excellent corrosion resistance. Compared to magnesium–copper (6/1), it offers better stability and resistance to oxidation. Magnesium–zinc (6/1) has similar properties but is less effective as a catalyst. Magnesium–aluminum (6/1) is lighter but lacks the same level of corrosion resistance and catalytic activity .
Properties
CAS No. |
237081-55-9 |
|---|---|
Molecular Formula |
Mg6Ni |
Molecular Weight |
204.53 g/mol |
InChI |
InChI=1S/6Mg.Ni |
InChI Key |
NNGZJIVLMLYHQV-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


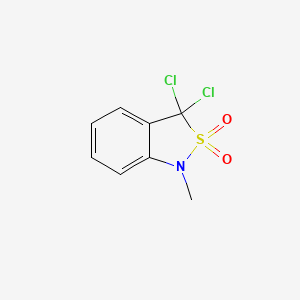
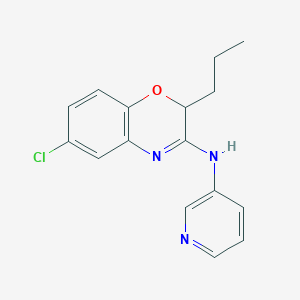
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
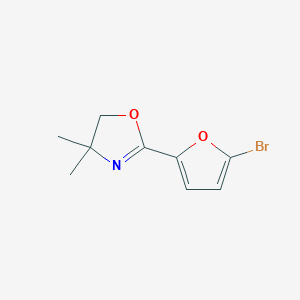
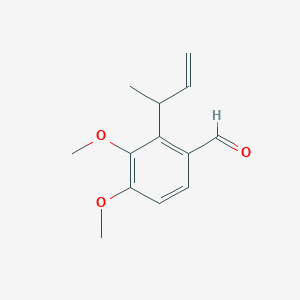
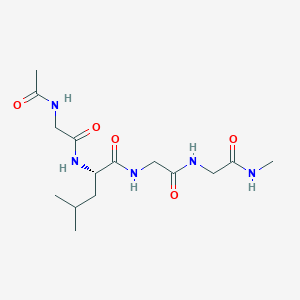
![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
